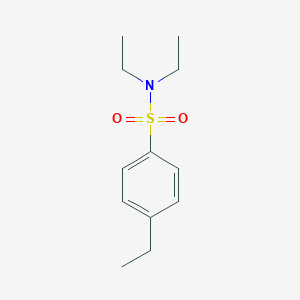

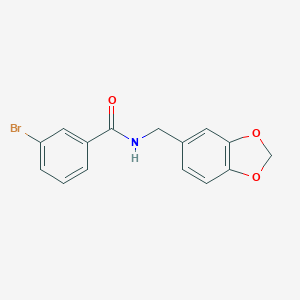

N,N,4-triethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N,4-triethylbenzenesulfonamide (TEBSA) is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields. TEBSA is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The exact mechanism of action of N,N,4-triethylbenzenesulfonamide is not fully understood. However, it is believed that this compound acts as a surfactant by reducing the surface tension of water. This allows this compound to form micelles, which can encapsulate hydrophobic molecules such as drugs. The micelles can then be used to deliver the hydrophobic molecules to their target site.

Biochemical and Physiological Effects:

This compound has been shown to have low toxicity in vitro and in vivo. It has been used as a surfactant in cell culture media without affecting cell viability. In addition, this compound has been shown to have anti-inflammatory properties in animal models of inflammation.

Advantages and Limitations for Lab Experiments

N,N,4-triethylbenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has low toxicity. It can be used as a surfactant in a variety of applications, including drug delivery and nanoparticle synthesis. However, this compound has some limitations. It is not stable in acidic conditions and can hydrolyze to form N,N-diethylbenzenesulfonamide, which can affect the results of experiments.

Future Directions

N,N,4-triethylbenzenesulfonamide has several potential future directions for research. It can be used as a surfactant in the synthesis of various nanoparticles, including metal oxide and metal sulfide nanoparticles. This compound can also be used as a corrosion inhibitor in the oil and gas industry. In addition, this compound can be studied further for its potential as a drug delivery agent, particularly for hydrophobic drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Conclusion:

This compound is a sulfonamide compound that has potential applications in various fields of scientific research. It can be synthesized through a two-step process and has low toxicity. This compound has been used as a surfactant in the synthesis of metal nanoparticles and as a corrosion inhibitor in the oil and gas industry. It has also been studied for its potential as a drug delivery agent due to its ability to form micelles in water. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

N,N,4-triethylbenzenesulfonamide can be synthesized through a two-step process. In the first step, benzenesulfonyl chloride is reacted with triethylamine to form N,N-diethylbenzenesulfonamide. In the second step, N,N-diethylbenzenesulfonamide is reacted with triethylamine to form this compound. The yield of this compound can be improved by using excess triethylamine and by conducting the reaction at a low temperature.

Scientific Research Applications

N,N,4-triethylbenzenesulfonamide has shown potential applications in various fields of scientific research. It has been used as a surfactant in the synthesis of metal nanoparticles, which have applications in catalysis, electronics, and medicine. This compound has also been used as a corrosion inhibitor in the oil and gas industry. In addition, this compound has been studied for its potential as a drug delivery agent due to its ability to form micelles in water.

properties

Molecular Formula |

C12H19NO2S |

|---|---|

Molecular Weight |

241.35 g/mol |

IUPAC Name |

N,N,4-triethylbenzenesulfonamide |

InChI |

InChI=1S/C12H19NO2S/c1-4-11-7-9-12(10-8-11)16(14,15)13(5-2)6-3/h7-10H,4-6H2,1-3H3 |

InChI Key |

INEPHMKILQSWBD-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N(CC)CC |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N(CC)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

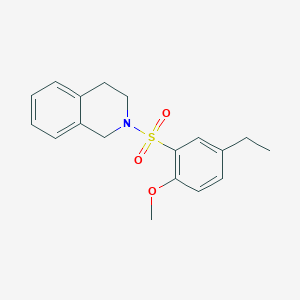

![2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B225362.png)

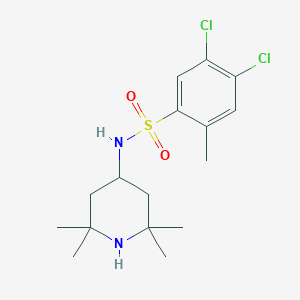

![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)

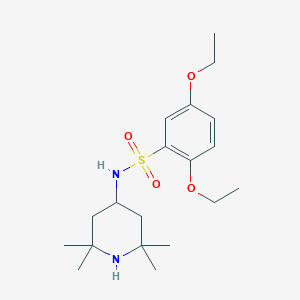

![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)

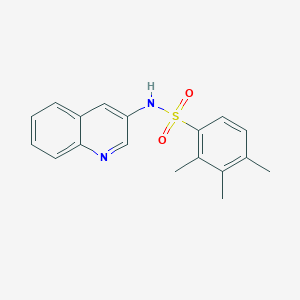

![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)

![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)

![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)